![molecular formula C18H28N2O4S2 B2661848 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 941986-65-8](/img/structure/B2661848.png)
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide” is a chemical compound that likely belongs to the class of sulfonamides . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl functional group is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other atoms .
Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure. Sulfonamides, in general, are usually solid at room temperature and are soluble in organic solvents .Scientific Research Applications
- Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid has been synthesized and characterized as a recyclable catalyst. It was prepared by functionalizing silica nanoparticles and demonstrated catalytic activity in the synthesis of 1,1′-(arylmethylene) diureas from aldehydes and urea derivatives. Additionally, under similar conditions, it facilitated the formation of 1,3,5-triazinane-2,4-dithiones from aldehydes and thiourea. The advantages of this protocol include catalyst reusability, simple workup, and short reaction times .
- The ligands containing 2-pyridinecarbonyl or 3-pyridinecarbonyl groups, when coordinated with this compound, enhance the yield of cyclopentanone products. For instance, it achieved a remarkable 96.2% conversion of cyclopentene and 76.3% yield of cyclopentanone using molecular oxygen as the sole oxidant .
- Compounds with amide and bisamide groups, including this compound, have been explored as fluorescent chemosensors for anion recognition. The urea moieties play a crucial role in binding ability and selectivity in supramolecular anion chemistry .
- Urea derivatives, such as 3-haloacylamino benzoylurea (HBU) analogues , have been proposed for their potential anticancer activity. The benzoylurea group, a key intermediate, contributes to their effectiveness. Notably, N-(2-chlorobenzoyl)-N′-[3-chloro-4-(5-trifluoromethyl-2-pyridyloxy)phenyl] urea exhibited high antitumor activity in vivo .
- While not directly related to this compound, nanocrystals have gained prominence in materials science. Researchers can explore the incorporation of this compound into nanocrystal-based systems for applications such as drug delivery, imaging, and catalysis .
Organocatalysis and Nanosilica-Based Catalysts
Cyclopentanone Synthesis
Supramolecular Chemistry and Anion Recognition
Anticancer Activity and Urea Derivatives
Materials Science and Nanocrystals
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-14-16(10-11-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h10-11,14,17,19H,2-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGTWGPHZOBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.